

A Technical Guide to the Research Applications of Disodium p-phenolsulfonate

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Compound of Interest

Compound Name: Disodium p-phenolsulfonate

Cat. No.: B15193923

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Executive Summary

Disodium p-phenolsulfonate, a versatile organic salt, presents a compelling subject for a variety of research applications, spanning materials science, medicinal chemistry, and analytical sciences. Its inherent chemical functionalities—a hydroxyl group, a sulfonate group, and an aromatic ring—offer multiple avenues for chemical modification and incorporation into novel molecular frameworks and materials. This technical guide provides an in-depth overview of the current and potential research applications of **Disodium p-phenolsulfonate**, with a focus on its synthesis, characterization, and prospective utility in drug development and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex processes to facilitate further research and development.

Chemical and Physical Properties

Disodium p-phenolsulfonate (also known as Disodium 4-hydroxybenzenesulfonate) is the disodium salt of p-phenolsulfonic acid. Its chemical structure confers aqueous solubility and reactivity.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ Na ₂ O ₄ S	[1]
Molecular Weight	218.14 g/mol	[1]
Appearance	White crystalline powder	
Solubility	Soluble in water	

A table summarizing the key chemical and physical properties of **Disodium p-phenolsulfonate**.

Potential Research Applications

While direct research applications of **Disodium p-phenolsulfonate** are not extensively documented, its structural motifs are present in molecules with significant biological and material properties. The following sections explore potential research avenues based on the known applications of its derivatives and related compounds.

Medicinal Chemistry and Drug Development

The phenolsulfonate scaffold is of significant interest in medicinal chemistry. Derivatives of structurally related compounds have shown promise in the development of novel therapeutic agents.

- **Enzyme Inhibition:** Derivatives of benzenesulfonates have been designed and synthesized as potent enzyme inhibitors. For instance, N-pyridinyl ureidobenzenesulfonates have been evaluated as novel water-soluble dihydroorotate dehydrogenase (DHODH) inhibitors, which show promise in inducing differentiation of acute myeloid leukemia (AML) cells. Furthermore, benzenesulfonamide derivatives are under investigation as inhibitors of polo-like kinase 4 (PLK4), a target in cancer therapy. Phenylsulfonyl hydrazide derivatives have also been identified as potential anti-inflammatory agents.[2]
- **Improving Drug Properties:** The sulfonate group can be introduced into drug candidates to enhance their aqueous solubility and modify their pharmacokinetic profiles. The use of sulfonic acids to form salts or cocrystals of active pharmaceutical ingredients (APIs) is a

common strategy in drug development to improve solubility, dissolution rate, and bioavailability.^[3]

Materials Science

The ability of the phenolsulfonate ligand to coordinate with metal ions makes it a valuable building block in materials science for the creation of novel coordination polymers and metal-organic frameworks (MOFs).

- **Coordination Polymers and MOFs:** Sodium 4-hydroxybenzenesulfonate has been utilized in the synthesis of luminescent ladder-like lanthanide coordination polymers and layered divalent transition metal benzenesulfonates. These materials have potential applications in areas such as sensing, catalysis, and gas storage.
- **Functional Polymers:** The monomer has been used to prepare new polynorbornene ionomers that bear fluorinated pendant benzenesulfonate groups. Such materials can exhibit interesting thermal and mechanical properties.

Experimental Protocols

This section provides a detailed experimental protocol for the growth and characterization of sodium 4-hydroxybenzenesulfonate dihydrate single crystals, a foundational technique for exploring its solid-state properties and applications in materials science.^[4]

Single Crystal Growth of Sodium 4-hydroxybenzenesulfonate Dihydrate

Objective: To grow high-quality single crystals of sodium 4-hydroxybenzenesulfonate dihydrate for structural and physical property characterization.

Materials:

- Sodium 4-hydroxybenzenesulfonate dihydrate powder (97% purity)
- Deionized water
- Methanol

- Ethanol
- Acetone
- Beakers
- Magnetic stirrer and stir bars
- Hot plate
- Crystallization dishes
- Filter paper

Procedure:

- Solubility Determination:
 - Prepare saturated solutions of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at various temperatures (e.g., 30, 35, 40, 45, 50 °C) by adding an excess of the solute to a known volume of the solvent and stirring for several hours to ensure equilibrium.
 - After reaching equilibrium, filter the solution to remove undissolved solute.
 - Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the solubility at each temperature.
- Crystal Growth by Slow Evaporation:
 - Prepare a saturated solution of sodium 4-hydroxybenzenesulfonate dihydrate in deionized water at a slightly elevated temperature (e.g., 40 °C) based on the solubility data.
 - Filter the hot solution into a clean crystallization dish.
 - Cover the dish with perforated filter paper to allow for slow evaporation of the solvent at a constant temperature.

- Monitor the crystallization dish daily for the formation of single crystals.
- Once well-formed crystals of sufficient size are obtained, carefully harvest them from the solution.
- Repeat the process using different solvents (methanol, ethanol, acetone) to study the effect of the solvent on crystal morphology.

Characterization of Sodium 4-hydroxybenzenesulfonate Dihydrate Crystals

Objective: To characterize the structural, optical, and thermal properties of the grown crystals.

4.2.1 Powder X-ray Diffraction (PXRD):

- Grind a few single crystals into a fine powder.
- Mount the powder on a sample holder.
- Record the PXRD pattern using a diffractometer with Cu K α radiation.
- Analyze the diffraction pattern to determine the crystal structure and lattice parameters.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Mix a small amount of the powdered crystal with KBr and press into a pellet.
- Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
- Identify the characteristic vibrational modes of the functional groups present in the molecule.

4.2.3 UV-Vis Spectroscopy:

- Dissolve a small amount of the crystal in a suitable solvent (e.g., water).
- Record the UV-Vis absorption spectrum to determine the optical transparency window and the UV cutoff wavelength.

- Use the data to calculate the optical band gap of the material.

Quantitative Data

The following tables summarize quantitative data obtained from the characterization of sodium 4-hydroxybenzenesulfonate dihydrate crystals.[\[4\]](#)

Table 1: Solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate in Water

Temperature (°C)	Solubility (g/100 mL)
30	25.4
35	27.8
40	30.1
45	32.5
50	35.0

A table showing the temperature-dependent solubility of Sodium 4-hydroxybenzenesulfonate Dihydrate.

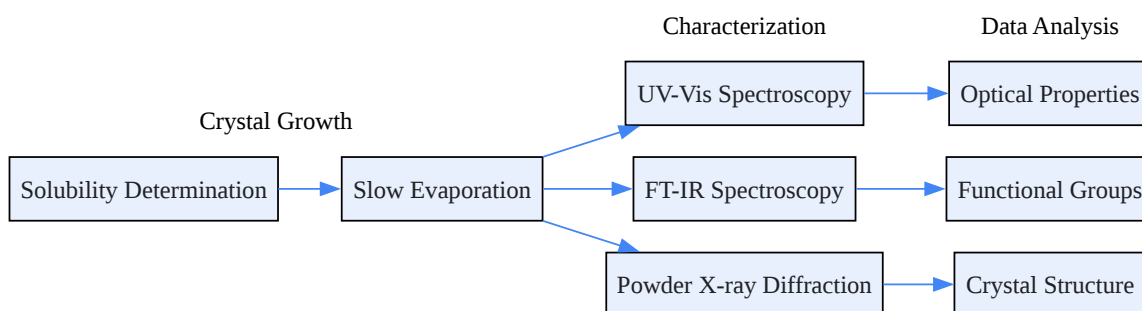
Table 2: Crystal Data and Structure Refinement for Sodium 4-hydroxybenzenesulfonate Dihydrate

Parameter	Value
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	12.816(5)
b (Å)	7.996(5)
c (Å)	25.597(5)
β (°)	91.53(5)
Volume (Å ³)	2622.0(5)

A table summarizing the crystallographic data for Sodium 4-hydroxybenzenesulfonate Dihydrate.

Visualizations

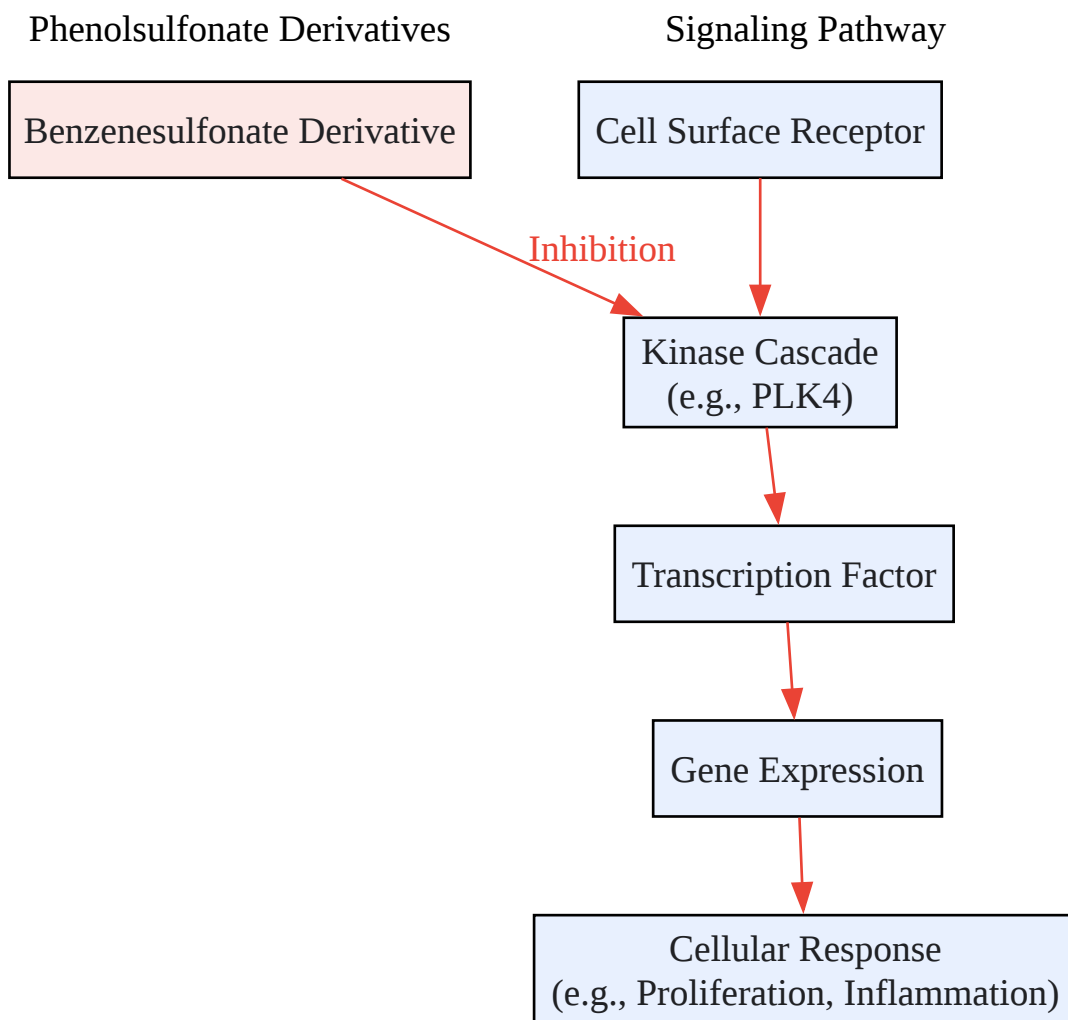
Experimental Workflow for Crystal Characterization



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A diagram illustrating the experimental workflow for the growth and characterization of Sodium 4-hydroxybenzenesulfonate Dihydrate crystals.

Inferred Signaling Pathway Inhibition by Phenolsulfonate Derivatives



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An inferred signaling pathway demonstrating the potential inhibitory action of benzenesulfonate derivatives on key cellular kinases.

Conclusion

Disodium p-phenolsulfonate is a readily available and versatile chemical that holds considerable, yet largely untapped, potential for advanced research applications. Its utility as a precursor in the synthesis of functional materials, such as coordination polymers and ionomers, is supported by existing literature. Furthermore, the prevalence of the phenolsulfonate scaffold in biologically active molecules suggests that its derivatives are promising candidates for drug discovery programs, particularly in the areas of enzyme inhibition. The detailed experimental

protocols and quantitative data provided in this guide for the characterization of its crystalline form offer a solid foundation for researchers to explore its properties further. Future research should focus on the synthesis and biological evaluation of a wider range of **Disodium p-phenolsulfonate** derivatives and the exploration of its utility in the development of novel drug delivery systems and advanced materials.

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